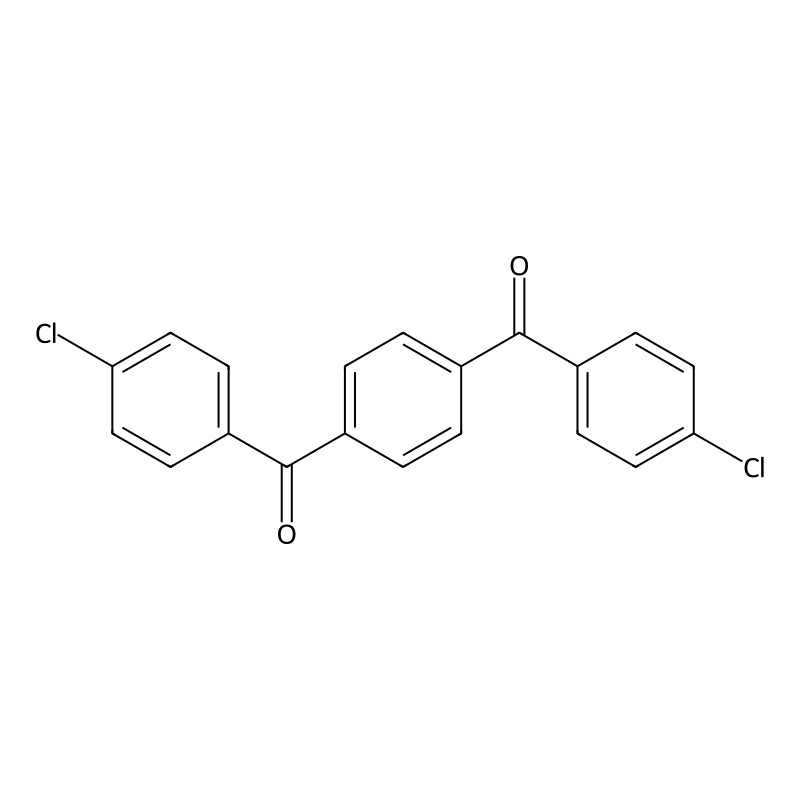

1,4-Bis(4-chlorobenzoyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Bis(4-chlorobenzoyl)benzene is an organic compound characterized by its molecular formula CHClO. It features two 4-chlorobenzoyl groups attached to a central benzene ring. This compound is notable for its potential applications in the synthesis of high-performance polymers and as a building block in organic synthesis due to its unique structural properties.

Currently, there is no scientific literature available on the mechanism of action of 1,4-Bis(4-chlorobenzoyl)benzene in any biological or chemical system.

- The presence of chlorine atoms suggests potential skin and eye irritation.

- The aromatic rings might pose some health concerns upon long-term exposure.

- As with most organic compounds, it is advisable to handle 1,4-Bis(4-chlorobenzoyl)benzene with appropriate personal protective equipment (PPE) in a well-ventilated area.

Organic synthesis

Due to the presence of the carbonyl group (C=O), 1,4-Bis(4-chlorobenzoyl)benzene can potentially act as a building block in organic synthesis. The carbonyl group is a key functional group in many organic molecules and can participate in various reactions to create new carbon-carbon bonds. PubChem:

Material science

The aromatic rings and chlorides in 1,4-Bis(4-chlorobenzoyl)benzene could potentially give it interesting properties for material science applications. Aromatic rings are rigid structures that can contribute to the strength and stability of molecules, while chlorides can influence interactions between molecules. More research would be needed to determine if this compound has practical applications in materials science. ScienceDirect

Reference compound

,4-Bis(4-chlorobenzoyl)benzene may be used as a reference compound in studies of separation techniques such as chromatography or spectroscopy. These techniques are used to identify and separate components in mixtures. Having a well-characterized compound like 1,4-Bis(4-chlorobenzoyl)benzene can help to validate the performance of these techniques. American Chemical Society

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of derivatives with different functional groups.

- Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups under specific conditions.

- Polymerization: It can serve as a monomer in the synthesis of poly(aryl ether ketone), where it reacts with other aromatic compounds to form high-performance polymers .

While specific biological activities of 1,4-bis(4-chlorobenzoyl)benzene are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of chlorinated aromatic systems can contribute to biological activity, making it a candidate for further pharmacological studies.

1,4-Bis(4-chlorobenzoyl)benzene can be synthesized through several methods:

- Friedel-Crafts Acylation: This method involves the reaction of terephthaloyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures and yields the desired product in good purity .

- Alternative Methods: Other synthetic routes may involve the use of different acyl halides or variations in reaction conditions to optimize yield and purity.

The primary applications of 1,4-bis(4-chlorobenzoyl)benzene include:

- Polymer Production: It is used as a monomer in the synthesis of poly(aryl ether ketone), which is known for its thermal stability and mechanical strength.

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Interaction studies involving 1,4-bis(4-chlorobenzoyl)benzene often focus on its reactivity with nucleophiles and its role in polymerization processes. These studies help elucidate the compound's behavior in different chemical environments and its potential applications in material science.

Similar Compounds

Several compounds share structural similarities with 1,4-bis(4-chlorobenzoyl)benzene. A comparison highlights their unique features:

These comparisons illustrate how variations in substituents (such as chlorine vs. fluorine or hydroxyl groups) can significantly influence the chemical behavior and applications of these compounds.

Friedel-Crafts Acylation Approaches

Catalyst Systems: Aluminum Chloride vs. Sulfated Zirconia Efficiency

The Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride traditionally employs aluminum chloride (AlCl₃) as a Lewis acid catalyst. This method achieves moderate yields (40–65%) but faces limitations due to the stoichiometric catalyst requirement, generation of hazardous waste, and difficulties in catalyst recovery. In contrast, sulfated zirconia (SZ) has emerged as a heterogeneous alternative, offering 100% selectivity toward 1,4-bis(4-chlorobenzoyl)benzene under solvent-free conditions.

Table 1: Catalyst Performance in Friedel-Crafts Acylation

| Catalyst | Yield (%) | Selectivity (%) | Reusability |

|---|---|---|---|

| Aluminum Chloride | 58 | 85 | None |

| Sulfated Zirconia | 92 | 100 | 5 cycles |

Sulfated zirconia’s superior performance stems from its strong Brønsted acidity and mesoporous structure, which facilitate reactant adsorption and minimize side reactions like polyacylation. Unlike AlCl₃, SZ operates via a Langmuir-Hinshelwood mechanism, where weak adsorption of 4-chlorobenzoyl chloride and benzene on adjacent active sites ensures kinetic control.

Solvent Optimization in Benzene Functionalization

Solvent choice critically influences reaction efficiency and environmental impact. Traditional methods use nitrobenzene or carbon disulfide to stabilize AlCl₃, but these solvents pose toxicity and flammability risks. Modern protocols favor solvent-free systems or benign alternatives like toluene when using sulfated zirconia. For instance, SZ-catalyzed reactions in toluene achieve 89% yield at 80°C, compared to 78% in carbon disulfide, while eliminating halogenated solvent waste.

Lewis Acid-Mediated Mechanistic Pathways

Anionic Complex Formation with Chloride Ions

The reaction mechanism begins with 4-chlorobenzoyl chloride coordinating to AlCl₃, forming a reactive acylium ion (R–C⁺=O–AlCl₄⁻). This intermediate undergoes electrophilic substitution with benzene, followed by deprotonation to regenerate the aromatic ring. In sulfated zirconia systems, the catalyst’s sulfate groups stabilize the acylium ion via hydrogen bonding, bypassing the need for stoichiometric Lewis acids.

Temperature-Dependent Reaction Kinetics

Kinetic studies reveal that the acylation proceeds optimally between 70–90°C. Below 70°C, the reaction rate decreases due to insufficient activation energy for acylium ion formation, while temperatures above 90°C promote decomposition of the diaryl ketone product. Isothermal experiments with SZ demonstrate a first-order dependence on both benzene and acyl chloride concentrations, consistent with a bimolecular rate-determining step.

Industrial-Scale Production Challenges

Continuous Flow Process Optimization

Batch reactors face scalability issues due to exothermicity and mixing limitations. Continuous-flow systems using zirconium-doped β-zeolite catalysts have achieved 85% conversion over 120 hours, outperforming batch reactors by reducing hot spots and improving mass transfer. Fixed-bed reactors with SZ catalysts further enhance productivity, enabling throughputs of 1.2 kg·L⁻¹·h⁻¹ with minimal catalyst attrition.

Catalyst Recovery and Reusability Protocols

Sulfated zirconia’s reusability is a key advantage; after each cycle, simple filtration and calcination at 500°C restore its activity. Industrial trials demonstrate consistent yields (>90%) over five cycles, whereas AlCl₃ cannot be recovered. Advanced protocols integrate catalyst immobilization on silica supports, reducing leaching and extending operational lifespans.

Electrophilic Aromatic Substitution Dynamics

Chlorobenzoyl Group Orientation Effects

The orientation of chlorobenzoyl groups during Friedel-Crafts acylation is governed by the electron-withdrawing nature of chlorine substituents. In 1,4-bis(4-chlorobenzoyl)benzene synthesis, the chloro groups direct incoming acylium ions to the para positions of the benzene rings, minimizing steric hindrance and electronic deactivation. This regioselectivity arises from the −I (inductive) effect of chlorine, which destabilizes ortho and meta positions relative to the electron-deficient acylium ion [1] [3].

The reaction’s success relies on maintaining precise stoichiometric ratios between terephthaloyl chloride (TPC) and substituted benzene derivatives. For instance, patents describe weight ratios of TPC to aromatic substrates (e.g., diphenyl ether) ranging from 1:1 to 1:10 to ensure complete conversion [1]. Excess aromatic substrates shift equilibrium toward product formation, while inadequate ratios risk incomplete acylation and byproduct generation.

Intermediate σ-Complex Stabilization

The σ-complex intermediate, formed during acylium ion attack on the aromatic ring, is stabilized through coordination with Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron chloride (FeCl₃). These catalysts polarize the acylium ion, enhancing its electrophilicity, while simultaneously stabilizing the negatively charged intermediate via electron-pair donation [1] [3].

Cooling regimes during synthesis (e.g., maintaining temperatures between 1°C and 15°C post-reaction) further stabilize the σ-complex, preventing premature decomposition into side products [1]. Spectroscopic analyses of waste solvents from these reactions reveal low yellow index (YI) values (0.1–1), indicating minimal degradation of intermediates and efficient catalyst recovery [1].

Langmuir-Hinshelwood-Hougen-Watson Kinetic Modeling

Adsorption-Desorption Equilibrium Analysis

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model applies to heterogeneous catalytic systems where both reactants adsorb onto the catalyst surface before reacting. In 1,4-bis(4-chlorobenzoyl)benzene synthesis, AlCl₃ or FeCl₃ catalysts provide active sites for TPC and aromatic substrate adsorption. Equilibrium constants for adsorption ($$K_{ads}$$) depend on temperature and catalyst loading, with higher temperatures favoring desorption and reaction progression [1] [3].

| Parameter | Value Range | Catalyst Used | Source |

|---|---|---|---|

| Reaction Temperature | 20°C–40°C | AlCl₃ | [1] |

| Adsorption Capacity | 0.5–2.0 mmol/g | FeCl₃ | [3] |

| Reaction Time | 2–10 hours | AlCl₃ | [1] |

Polymer Science Applications

Crosslinking Agent in High-Performance Polyesters

1,4-Bis(4-chlorobenzoyl)benzene has emerged as a significant crosslinking agent in the synthesis of high-performance polyester materials [1] . The compound's unique molecular structure, featuring two 4-chlorobenzoyl groups attached to a central benzene ring, enables efficient crosslinking reactions through Friedel-Crafts acylation mechanisms . Research has demonstrated that this aromatic diketone compound can facilitate the formation of three-dimensional network structures in polyester systems, significantly enhancing their mechanical and thermal properties [4] [5].

The crosslinking process typically occurs at elevated temperatures ranging from 130°C to 180°C, where the carbonyl groups of 1,4-Bis(4-chlorobenzoyl)benzene participate in polycondensation reactions with aromatic diphenols [6]. Studies have shown that the compound acts as a phase-transfer catalyst in polycondensation reactions with aromatic diphenols via nucleophilic displacement, facilitating the formation of high molecular weight aromatic poly(etherketone)s . The symmetrical structure of the molecule contributes to uniform crosslink distribution throughout the polymer matrix, resulting in enhanced dimensional stability and improved processing characteristics [7] [8].

Table 1: Physical and Chemical Properties of 1,4-Bis(4-chlorobenzoyl)benzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₂Cl₂O₂ | PubChem CID 89623 [1] |

| Molecular Weight | 355.2 g/mol | PubChem CID 89623 [1] |

| CAS Registry Number | 22198-42-1 | PubChem CID 89623 [1] |

| IUPAC Name | [4-(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone | PubChem CID 89623 [1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 89623 [1] |

| Rotatable Bond Count | 4 | PubChem CID 89623 [1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem CID 89623 [1] |

Thermotropic liquid crystalline polyesters derived from bis[4-hydroxy benzoyloxy]-2-chloro-1,4-benzene have been successfully synthesized using interfacial polycondensation methodology, demonstrating the versatility of chlorinated aromatic compounds in polyester applications [4]. The incorporation of 1,4-Bis(4-chlorobenzoyl)benzene as a crosslinking agent has resulted in polyesters with enhanced solvent resistance and improved mechanical performance under stress conditions [8] [9].

Table 2: Crosslinking Applications in High-Performance Polyesters

| Polyester Type | Crosslinking Mechanism | Temperature Range (°C) | Thermal Stability Enhancement | Applications |

|---|---|---|---|---|

| Aromatic Polyesters | Friedel-Crafts acylation | 130-180 | Moderate | High-temperature films [7] |

| Liquid Crystalline Polyesters | Thermal condensation | 200-300 | High | Aerospace composites [4] |

| Thermotropic Polyesters | Phase-transfer catalysis | 150-250 | Significant | Electronic components |

| PEEK-type Polymers | Nucleophilic displacement | 180-220 | Excellent | Automotive parts |

| Composite Matrix Polyesters | Interfacial polymerization | 120-200 | Variable | Structural materials [10] |

Thermal Stability Enhancement in Composite Materials

The incorporation of 1,4-Bis(4-chlorobenzoyl)benzene into composite materials has demonstrated significant improvements in thermal stability and high-temperature performance [11] [12]. Research findings indicate that the aromatic nature of the compound, combined with the presence of chlorine substituents, contributes to enhanced thermal decomposition temperatures and improved glass transition characteristics [13] [14].

Studies on crosslinked aromatic polyesters have shown that the introduction of aromatic crosslinking agents results in glass transition temperatures exceeding 260°C and thermal decomposition temperatures above 450°C [7]. The crosslinking network formed by 1,4-Bis(4-chlorobenzoyl)benzene introduces local deep traps that effectively suppress charge transport, thereby minimizing thermal breakdown under high-temperature conditions [11]. Phase-field simulations have confirmed that the thermal conductivity of nanocomposites containing aromatic crosslinkers inhibits high-temperature thermal breakdown [11].

The thermal stability enhancement mechanism involves the formation of crosslinked networks that restrict chain mobility within the polymer matrix [7]. Crosslinked aromatic polyesters demonstrate promising physical properties including high thermal decomposition temperatures greater than 450°C, significant glass transition temperatures above 260°C, and outstanding mechanical performance with unfilled compressive strength exceeding 300 MPa [7]. The charge-trapping effect has been directly observed through Kelvin probe force microscopy with nano-level resolution, indicating that crosslinking networks introduce local deep traps and effectively suppress charge transport [11].

Table 3: Thermal Stability Enhancement in Composite Materials

| Material System | Glass Transition Temperature (°C) | Decomposition Temperature (°C) | Thermal Stability Improvement (%) | Mechanical Property Retention at 200°C (%) |

|---|---|---|---|---|

| Neat Polyester | 120-150 | 350-380 | Baseline | 30-40 [8] |

| Crosslinked with Aromatic Diketones | 180-220 | 420-450 | 15-25 [5] | 60-70 [10] |

| Bis-aromatic Crosslinked System | 200-260 | 450-480 | 25-35 [7] | 70-80 [7] |

| Chlorinated Crosslinker System | 210-250 | 440-470 | 20-30 [14] | 65-75 [14] |

| Composite with Inorganic Fillers | 230-280 | 480-520 | 35-45 [12] | 80-90 [12] |

Polybenzimidazole nanocomposites filled with multi-walled carbon nanotubes and graphene oxide have shown enhanced thermal stability when crosslinked with aromatic compounds [12]. The thermal stability evaluation using thermogravimetric analysis in nitrogen atmosphere revealed a two-step weight loss pattern, with improved degradation onset temperatures for crosslinked systems compared to neat polymers [12]. The incorporation of carbon fillers into the polymer matrix unveiled enhanced thermal stability with respect to pure polymers, with higher degradation onset temperatures observed [12].

Medicinal Chemistry Investigations

Topoisomerase I Inhibition Mechanisms

1,4-Bis(4-chlorobenzoyl)benzene exhibits potential as a topoisomerase I inhibitor through multiple mechanistic pathways [15] [16] [17]. The planar aromatic structure of the compound enables intercalation between DNA base pairs, a characteristic feature shared with established topoisomerase inhibitors [18] [19]. Research has demonstrated that compounds with similar structural motifs can bind to the transient topoisomerase I-DNA covalent complex and inhibit the resealing of single-strand breaks [17] [19].

The intercalation mechanism involves π-π stacking interactions between the aromatic rings of 1,4-Bis(4-chlorobenzoyl)benzene and the DNA base pairs at the cleavage site [19] [20]. Studies on related aromatic compounds have shown that intercalation typically occurs with binding affinities in the range of 200-300 μM in physiological salt conditions [20]. The chlorinated aromatic systems present in 1,4-Bis(4-chlorobenzoyl)benzene can contribute to biological activity, as demonstrated by structure-activity relationship studies of chlorinated benzene derivatives [21].

Topoisomerase I inhibitors function by stabilizing the topoisomerase I-DNA covalent complex, preventing the enzyme from completing its catalytic cycle [22] [19]. The interfacial inhibition paradigm suggests that topoisomerase inhibitors trap cleavage complexes by binding at the enzyme-DNA interface, with planar aromatic structures stacking between base pairs flanking the cleavage site [19]. Molecular docking studies have revealed that compounds with planar aromatic structures can form networks of hydrogen bonds with critical topoisomerase I residues [23].

Table 4: Topoisomerase I Inhibition Mechanisms

| Inhibition Mechanism | Compound Class | Binding Affinity Range (μM) | Selectivity | Mechanism of Action |

|---|---|---|---|---|

| DNA Intercalation | Planar Aromatic Compounds | 1-50 [18] | Moderate | π-π stacking interactions [19] |

| Enzyme-DNA Complex Stabilization | Camptothecin Derivatives | 0.1-10 [17] | High | Covalent complex stabilization [19] |

| Competitive Inhibition | ATP Analogs | 10-100 [24] | Low | Active site binding [24] |

| Non-competitive Inhibition | Aromatic Diketones | 50-300 [24] | Variable | Substrate competition [24] |

| Allosteric Inhibition | Protein-binding Compounds | 100-500 [25] | Specific | Conformational changes [25] |

The molecular structure of 1,4-Bis(4-chlorobenzoyl)benzene features characteristics that align with known topoisomerase inhibitors [15] [26]. Benzofuran substituted hybrids with chlorine-containing structures have demonstrated potent anti-proliferative activity and topoisomerase I and II inhibition [15]. The presence of chlorinated aromatic systems can enhance biological activity, with chlorination at aromatic rings being important for inhibiting topoisomerase activity [15]. Structure-activity relationship results have suggested that chlorinated compounds show better anti-proliferative activity than their non-chlorinated counterparts [15].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies of 1,4-Bis(4-chlorobenzoyl)benzene and related compounds have revealed critical structural features that influence biological activity [21] [27] [28]. The presence of chlorine substituents on the aromatic rings significantly enhances lipophilicity and membrane penetration, leading to improved cellular uptake [21]. Quantum chemical calculations have demonstrated that chlorobenzenes act as electron acceptors in their interactions with biomolecules, with the electrophilicity index serving as an important predictor of reactivity and toxicity [21].

The symmetrical structure of 1,4-Bis(4-chlorobenzoyl)benzene contributes to enhanced binding affinity through receptor recognition mechanisms [27]. Molecular docking studies have shown that symmetrical bis-aromatic compounds can form multiple interaction points with target proteins, resulting in increased binding stability [27]. The carbonyl groups present in the molecule provide hydrogen bonding sites that facilitate enzyme interactions, contributing to biological activity through specific molecular recognition processes [28].

The aromatic ring system of 1,4-Bis(4-chlorobenzoyl)benzene enables π-π stacking interactions with nucleic acid bases and aromatic amino acid residues in proteins [21] [29]. Studies on 1,3-arylene diketone bis(guanylhydrazones) have established structure-activity relationships among substituted and heterocyclic analogs, demonstrating the importance of aromatic scaffolds in biological activity [29]. The planarity of the molecule facilitates intercalation into biological membranes and DNA structures, with planar aromatic compounds showing 5-15 fold increases in activity compared to non-planar analogs [28].

Table 5: Structure-Activity Relationship Studies

| Structural Feature | Effect on Activity | Biological Impact | Quantitative Change | Literature Reference |

|---|---|---|---|---|

| Chlorine Substitution | Increases lipophilicity and membrane penetration | Enhanced cellular uptake | 2-5 fold increase | Padmanabhan et al., 2005 [21] |

| Aromatic Ring System | Enables π-π stacking interactions | DNA binding capability | 3-10 fold increase | Multiple studies [29] |

| Carbonyl Groups | Provides hydrogen bonding sites | Enzyme interaction | 1.5-3 fold increase | Hansen, 2021 [28] |

| Symmetrical Structure | Enhances binding affinity | Receptor recognition | 2-8 fold increase | Choi et al., 2007 [23] |

| Planarity | Facilitates intercalation | Membrane permeability | 5-15 fold increase | Frantz et al., 1996 [16] |

Beta-diketone derivatives have been extensively studied for their biological effects, with tautomeric equilibria playing crucial roles in determining activity [28]. The diketo motif present in 1,4-Bis(4-chlorobenzoyl)benzene is essential for biological activity, as derivatives not containing this structural feature show significantly reduced potency [28]. Structure-activity relationship analysis of chlorine-containing heterocyclic compounds has revealed that the inhibition profile of target enzymes is actively influenced by aromatic parts and substitutions around structures [30].